1,2-Benzenedicarboxylic acid, 1-(2-methylpropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoisobutyl phthalate, also known as 2-(Isobutoxycarbonyl)benzoic acid, is an organic compound with the molecular formula C12H14O4. It is a phthalate ester derived from phthalic acid and isobutanol. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoisobutyl phthalate is synthesized through the esterification of phthalic anhydride with isobutanol. The reaction typically involves heating phthalic anhydride with isobutanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process .
Industrial Production Methods: In industrial settings, the production of monoisobutyl phthalate follows a similar process but on a larger scale. The reaction mixture is continuously stirred and heated in large reactors. The water produced during the reaction is removed using a distillation column. The crude product is then purified through distillation or recrystallization to obtain high-purity monoisobutyl phthalate .
Chemical Reactions Analysis
Types of Reactions: Monoisobutyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: Monoisobutyl phthalate can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: The ester group in monoisobutyl phthalate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid and isobutanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Monoisobutyl phthalate has a wide range of applications in scientific research:
Mechanism of Action
Monoisobutyl phthalate exerts its effects primarily by disrupting the endocrine system. It can alter the levels of hormones such as testosterone, insulin-like growth factor-3, and follicle-stimulating hormone. The compound interacts with hormone receptors and affects the transcription of genes involved in hormone regulation . This disruption can lead to various physiological effects, including reproductive toxicity and developmental abnormalities .
Comparison with Similar Compounds
- Monobutyl phthalate
- Monoethyl phthalate
- Mono-2-ethylhexyl phthalate
- Mono-n-butyl phthalate
Monoisobutyl phthalate stands out due to its specific applications in flexible plastics and its significant role as an endocrine disruptor.
Properties
Molecular Formula |
C12H13O4- |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-(2-methylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)/p-1 |
InChI Key |
RZJSUWQGFCHNFS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.